N-(3-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that belongs to the class of isothiochromene derivatives This compound is characterized by the presence of a methoxyphenyl group, an isothiochromene core, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with a suitable thiochromene derivative under acidic conditions to form the intermediate compound. This intermediate is then subjected to amide formation using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like halides, amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in therapeutic outcomes .
Comparison with Similar Compounds
N-(3-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide can be compared with other similar compounds, such as:
- N-(3-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxylate
- N-(3-methoxyphenyl)-1-oxo-1H-isothiochromene-3-sulfonamide
- N-(3-methoxyphenyl)-1-oxo-1H-isothiochromene-3-thioamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of different functional groups can influence the compound’s solubility, stability, and interaction with biological targets, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C17H13NO3S |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C17H13NO3S/c1-21-13-7-4-6-12(10-13)18-16(19)15-9-11-5-2-3-8-14(11)17(20)22-15/h2-10H,1H3,(H,18,19) |
InChI Key |
OEHKCMGRTKNYKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
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